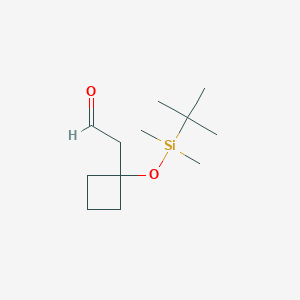

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde

Vue d'ensemble

Description

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is a chemical compound with a complex molecular structure. It is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Synthesis Analysis

This compound is commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It is used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . It is also employed in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product (–)-dactylodide .Molecular Structure Analysis

The molecular formula of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is C12H24O2Si . Its molecular weight is 228.41 g/mol . The InChI code for this compound is 1S/C12H24O2Si/c1-11(2,3)15(4,5)14-12(9-10-13)7-6-8-12/h10H,6-9H2,1-5H3 .Chemical Reactions Analysis

As a versatile reagent, 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde can participate in various chemical reactions. It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 0.93 at 20/20 . The boiling point of this compound is 65 °C at 17 mmHg . It has a flash point of 60 °C .Applications De Recherche Scientifique

Synthesis of Natural Products

This compound is utilized in the total synthesis of various natural products such as (+)-ambruticin , (−)-laulimalide , (−)-salinosporamide A , and (+)-leucascandrolide A . These complex molecules have significant biological activities, and their synthesis often requires the protection of sensitive hydroxyl groups, which is where our compound comes into play.

Protection of Alcohols

In organic chemistry, protecting groups are used to temporarily mask functional groups to prevent them from reacting2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde can be used to protect alcohols as tert-butyldimethylsilyl ethers . These ethers are stable under a variety of conditions and can be selectively deprotected when needed.

Silylation Reactions

The compound serves as a silylation agent, reacting with alcohols in the presence of a base to form silyl ethers. This reaction is crucial for increasing the volatility of compounds for analysis by gas chromatography or to increase the lipophilicity of drug molecules .

Stability Studies

Due to its stability, the compound is used to study the hydrolytic stability of silyl ethers. It provides insights into the resistance of silyl-protected compounds to acidic and basic conditions, which is vital for developing stable pharmaceuticals .

Catalysts and Reagents

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde: can act as a catalyst or reagent in various chemical transformations. For instance, it can be involved in the oxidation of primary and secondary silyl ethers, which is a critical step in the modification of organic molecules .

Method Development in Organic Synthesis

Researchers use this compound to develop new synthetic methods. For example, it has been used to accelerate reactions of alcohols with silyl chlorides, leading to more efficient synthesis routes for tert-butyldimethylsilyl ethers .

Medicinal Chemistry

In medicinal chemistry, the compound is used to modify the physicochemical properties of drug candidates. By introducing silyl groups, researchers can alter solubility, permeability, and metabolic stability, which are crucial parameters in drug design .

Material Science

Lastly, the compound finds applications in material science, where it is used to modify surface properties of materials. This can include creating hydrophobic coatings or functionalizing surfaces for further chemical modifications .

Safety and Hazards

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is a flammable liquid and vapor . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Propriétés

IUPAC Name |

2-[1-[tert-butyl(dimethyl)silyl]oxycyclobutyl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2Si/c1-11(2,3)15(4,5)14-12(9-10-13)7-6-8-12/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHGSTDYJQAXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1(CCC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

939411-89-9 | |

| Record name | 2-{1-[(tert-butyldimethylsilyl)oxy]cyclobutyl}acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

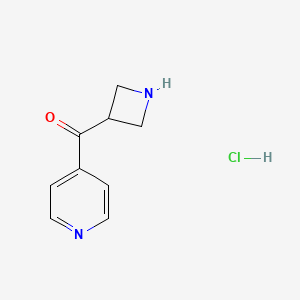

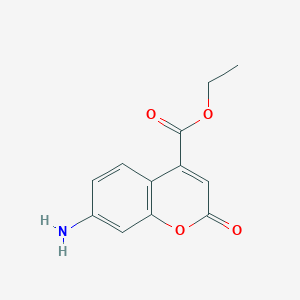

![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)

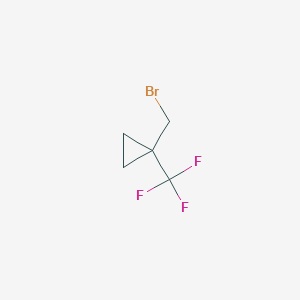

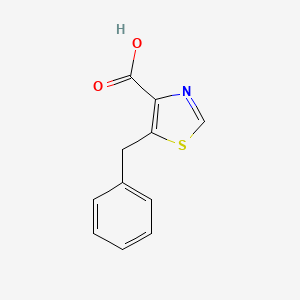

![3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1380894.png)

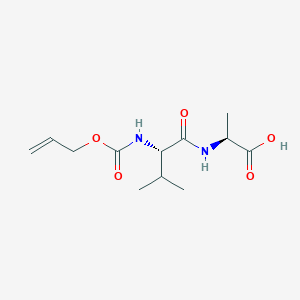

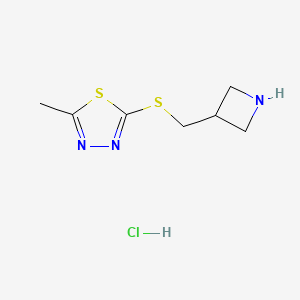

![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1380897.png)

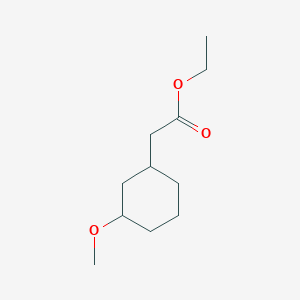

![2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride](/img/structure/B1380910.png)